molecular formula C13H4ClF11O2S B14315289 1-(5-Chlorothiophen-2-yl)-3-(undecafluorocyclohexyl)propane-1,3-dione CAS No. 106876-35-1

1-(5-Chlorothiophen-2-yl)-3-(undecafluorocyclohexyl)propane-1,3-dione

Cat. No.: B14315289
CAS No.: 106876-35-1
M. Wt: 468.67 g/mol
InChI Key: RDHGFBSZNWVMAN-UHFFFAOYSA-N
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Description

1-(5-Chlorothiophen-2-yl)-3-(undecafluorocyclohexyl)propane-1,3-dione is a synthetic organic compound characterized by the presence of a chlorinated thiophene ring and a highly fluorinated cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chlorothiophen-2-yl)-3-(undecafluorocyclohexyl)propane-1,3-dione typically involves the following steps:

    Formation of the Chlorothiophene Intermediate: The starting material, 2-thiophenecarboxaldehyde, undergoes chlorination using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to yield 5-chlorothiophene-2-carbaldehyde.

    Synthesis of the Fluorinated Cyclohexyl Intermediate: The fluorinated cyclohexyl group is introduced through a reaction between cyclohexanone and a fluorinating agent such as perfluoroalkyl iodide under basic conditions.

    Coupling Reaction: The final step involves the coupling of the chlorothiophene intermediate with the fluorinated cyclohexyl intermediate in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chlorothiophen-2-yl)-3-(undecafluorocyclohexyl)propane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)

Major Products Formed

    Oxidation Products: Ketones, carboxylic acids

    Reduction Products: Alcohols

    Substitution Products: Substituted thiophenes

Scientific Research Applications

1-(5-Chlorothiophen-2-yl)-3-(undecafluorocyclohexyl)propane-1,3-dione has several scientific research applications:

    Materials Science: The compound’s unique structural features make it a potential candidate for the development of advanced materials with specific electronic or optical properties.

    Pharmaceuticals: Its structural motifs may be explored for the design of novel drug candidates with potential therapeutic effects.

    Chemical Research: The compound can serve as a building block for the synthesis of more complex molecules, aiding in the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(5-Chlorothiophen-2-yl)-3-(undecafluorocyclohexyl)propane-1,3-dione depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorinated cyclohexyl group may enhance the compound’s lipophilicity, affecting its distribution and interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromothiophen-2-yl)-3-(undecafluorocyclohexyl)propane-1,3-dione: Similar structure with a bromine atom instead of chlorine.

    1-(5-Chlorothiophen-2-yl)-3-(nonafluorocyclohexyl)propane-1,3-dione: Similar structure with a different degree of fluorination.

Uniqueness

1-(5-Chlorothiophen-2-yl)-3-(undecafluorocyclohexyl)propane-1,3-dione is unique due to the combination of a chlorinated thiophene ring and a highly fluorinated cyclohexyl group. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications.

Properties

CAS No.

106876-35-1

Molecular Formula

C13H4ClF11O2S

Molecular Weight

468.67 g/mol

IUPAC Name

1-(5-chlorothiophen-2-yl)-3-(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)propane-1,3-dione

InChI

InChI=1S/C13H4ClF11O2S/c14-7-2-1-5(28-7)4(26)3-6(27)8(15)9(16,17)11(20,21)13(24,25)12(22,23)10(8,18)19/h1-2H,3H2

InChI Key

RDHGFBSZNWVMAN-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)C(=O)CC(=O)C2(C(C(C(C(C2(F)F)(F)F)(F)F)(F)F)(F)F)F

Origin of Product

United States

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